molecular formula C15H9N3O2 B14177833 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate CAS No. 920969-04-6

4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate

Katalognummer: B14177833
CAS-Nummer: 920969-04-6
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: XQFAJNGYPZQISG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate is a chemical compound known for its unique structure and properties. It belongs to the class of cyanate ester compounds, which are widely used in the production of high-performance polymers and resins. These compounds are known for their excellent thermal stability, low moisture absorption, and good dielectric properties .

Vorbereitungsmethoden

The synthesis of 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate typically involves the reaction of 4-cyanatobenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Analyse Chemischer Reaktionen

4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The cyanate group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate involves its ability to form stable imine linkages and undergo polymerization reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of cross-linked polymer networks. These interactions contribute to the compound’s unique properties, such as high thermal stability and low moisture absorption .

Vergleich Mit ähnlichen Verbindungen

4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate can be compared with other cyanate ester compounds, such as:

Eigenschaften

CAS-Nummer

920969-04-6

Molekularformel

C15H9N3O2

Molekulargewicht

263.25 g/mol

IUPAC-Name

[4-[(4-cyanatophenyl)iminomethyl]phenyl] cyanate

InChI

InChI=1S/C15H9N3O2/c16-10-19-14-5-1-12(2-6-14)9-18-13-3-7-15(8-4-13)20-11-17/h1-9H

InChI-Schlüssel

XQFAJNGYPZQISG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC#N)OC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.